molecular formula C15H14F3N5O B12226397 2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine

2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B12226397
M. Wt: 337.30 g/mol
InChI Key: FKSRLZTWNUTKKI-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyridine moiety, and a trifluoromethyl-substituted pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .

Properties

Molecular Formula

C15H14F3N5O

Molecular Weight

337.30 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone

InChI

InChI=1S/C15H14F3N5O/c16-15(17,18)11-4-6-20-13(21-11)14(24)23-9-7-22(8-10-23)12-3-1-2-5-19-12/h1-6H,7-10H2

InChI Key

FKSRLZTWNUTKKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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